6-Chloropyridazine-3-carbonitrile

Nucleophilic aromatic substitution Chemoselectivity Pyridazine building blocks

Problem: Symmetric pyridazines (e.g., 3,6-dichloropyridazine) produce statistical mixtures during SNAr, undermining chemoselectivity and requiring extra purification. Solution: 6-Chloropyridazine-3-carbonitrile delivers orthogonal Cl (SNAr/cross-coupling) and CN (hydrolysis, reduction, displacement) handles for predictable sequential diversification. Outcomes: Fewer synthetic steps; validated in SCD1 inhibitor (metabolic disease) and D2 antagonist (schizophrenia) programs; ≥98% purity ensures reproducible library synthesis with minimal impurity-driven side reactions.

Molecular Formula C5H2ClN3
Molecular Weight 139.54 g/mol
CAS No. 35857-89-7
Cat. No. B056613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloropyridazine-3-carbonitrile
CAS35857-89-7
Synonyms3-Chloro-6-cyanopyridazine;  6-Chloro-3-cyanopyridazine;  6-Chloro-3-pyridazinecarbonitrile
Molecular FormulaC5H2ClN3
Molecular Weight139.54 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1C#N)Cl
InChIInChI=1S/C5H2ClN3/c6-5-2-1-4(3-7)8-9-5/h1-2H
InChIKeyYMUOLGNUZURDEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloropyridazine-3-carbonitrile: Dual-Functional Pyridazine Building Block


6-Chloropyridazine-3-carbonitrile (CAS 35857-89-7) is a heterocyclic building block belonging to the pyridazine family, bearing a chlorine atom at the 6-position and a nitrile group at the 3-position on the electron-deficient diazine ring . With a molecular formula of C₅H₂ClN₃ and a molecular weight of 139.54 g/mol, this compound serves as a key synthetic intermediate in multiple pharmaceutical programs targeting stearoyl-CoA desaturase-1 (SCD1), dopamine D2 receptors, and voltage-gated sodium channels [1] . Its dual functionalization—a nucleophilic aromatic substitution (SNAr)-reactive chloro site and a cyano group capable of acting as both an electron-withdrawing director and a leaving group—distinguishes it from simpler mono- or dihalogenated pyridazine analogs that lack orthogonal reactivity handles .

6-Chloropyridazine-3-carbonitrile vs. Generic Pyridazine Analogs


Substituting 6-chloropyridazine-3-carbonitrile with generic pyridazine building blocks such as 3,6-dichloropyridazine or 6-chloropyridazine-3-carboxylic acid introduces critical limitations in chemoselectivity, physicochemical property space, and downstream derivatization potential. 3,6-Dichloropyridazine, while cheaper, presents two equivalent reactive sites that lead to statistical mixtures of mono- and bis-substitution products unless carefully controlled [1]. 6-Chloropyridazine-3-carboxylic acid and its amide counterpart lack the nitrile group, which has been demonstrated to function as a preferential leaving group in SNAr reactions with carbon nucleophiles, enabling quaternary center construction at the azine ring that halide-only analogs cannot achieve [2]. Furthermore, the nitrile moiety serves as a metabolic soft spot that can be deliberately exploited for prodrug design or tuned for stability in lead optimization programs targeting CYP2D6 [3]. These orthogonal reactivity and design features make direct analog substitution non-trivial without sacrificing synthetic efficiency or molecular property profiles.

6-Chloropyridazine-3-carbonitrile: Quantitative Differentiation Evidence


Orthogonal Reactivity vs. 3,6-Dichloropyridazine

6-Chloropyridazine-3-carbonitrile provides a non-symmetrical, orthogonally reactive scaffold in which the 6-chloro position undergoes palladium-catalyzed cross-coupling or SNAr while the 3-cyano group acts as an electron-withdrawing director and, under appropriate conditions, a competitively displaceable leaving group. In contrast, 3,6-dichloropyridazine possesses two chemically equivalent chlorine atoms, resulting in a statistical mixture of mono- and bis-substituted products (typically ~50% mono-substitution selectivity) in uncatalyzed SNAr, unless specialized catalyst systems are employed to enforce mono-selectivity [1]. The cyano group on the target compound exhibits preferential displacement over halogens in SNAr reactions with carbon nucleophiles derived from α-substituted esters and nitriles, enabling the construction of quaternary centers at the azine ring—a transformation inaccessible to 3,6-dichloropyridazine [2].

Nucleophilic aromatic substitution Chemoselectivity Pyridazine building blocks Sequential derivatization

Physicochemical Profile vs. Key Analogs

The target compound exhibits a computed logP of 1.00 (XLogP3 = 0.9) and an ESOL-predicted aqueous solubility of 12.0 mg/mL (logS = -1.07), placing it in a moderately lipophilic, sparingly soluble physicochemical space . By comparison, 3,6-dichloropyridazine (CAS 141-30-0) has a logP of 1.78, making it approximately 6-fold more lipophilic, while 6-chloropyridazine-3-carboxylic acid (CAS 5096-73-1) has a logP of 0.83–0.88, approximately 1.3-fold more hydrophilic . The target compound's topological polar surface area (TPSA) of 49.6 Ų is intermediate between 3,6-dichloropyridazine (~25.8 Ų) and 6-chloropyridazine-3-carboxylic acid (~63.1 Ų), providing a balanced permeability-solubility profile suitable for fragment-based drug discovery and lead optimization .

Lipophilicity Aqueous solubility Drug-likeness Physicochemical profiling

CYP2D6 Metabolic Liability Profile

In human liver microsome assays, 6-chloropyridazine-3-carbonitrile exhibits weak inhibition of CYP2D6 with an IC50 of 50,000 nM (50 µM) following a 10-minute preincubation with NADPH [1]. This low CYP inhibition potency is favorable for a building block intended to generate drug candidates, as high CYP2D6 inhibition (>1 µM IC50 threshold for concern) is a common liability in nitrogen-containing heterocycles. PASS computational prediction additionally assigns this compound moderate probabilities for chloride peroxidase inhibition (Pa = 0.620), protein kinase inhibition (Pa = 0.584), and antimycobacterial activity (Pa = 0.577), suggesting a broad but modest biological activity spectrum consistent with a fragment-sized heterocycle (MW = 139.54) [2]. In contrast, many elaborated 6-aryl-pyridazine derivatives show substantially more potent CYP inhibition profiles (IC50 values in the sub-micromolar range), making the unelaborated scaffold a cleaner starting point for lead optimization.

CYP450 inhibition Drug metabolism Metabolic stability Off-target screening

Ultra-High Purity vs. Industry Standards

6-Chloropyridazine-3-carbonitrile is commercially available at purity grades up to 99.83% (Chemscene, CS-W005102) and 99.7% (Shaoyuan, 214 nm HPLC) . This exceeds the typical industry standard of 95–98% purity for common pyridazine building blocks such as 3,6-dichloropyridazine (typically 98–99%) and 6-chloropyridazine-3-carboxylic acid (typically 96–97%) [1]. The compound is supplied as a solid (white to off-white powder) with a defined melting point of 85–88 °C (or 90–91.5 °C from ethanol), enabling straightforward identity verification by melting point determination . Multiple vendors provide characterization data including GC, HPLC, and 1H NMR, supporting immediate use in GLP and early GMP synthesis without additional purification.

Chemical purity Quality control Building block sourcing Analytical specifications

Multi-Target Synthetic Utility in Drug Discovery

6-Chloropyridazine-3-carbonitrile is explicitly documented as a key reactant or intermediate in at least three distinct patent families targeting different therapeutic areas: (1) spiropiperidine-based stearoyl-CoA desaturase-1 (SCD1) inhibitors for metabolic disease (US 7,514,436; WO applications citing CAS 35857-89-7) [1]; (2) fast-dissociating dopamine D2 receptor antagonists as atypical antipsychotics (EP2091938B1, where it is used directly in 11 preparative examples) [2]; and (3) voltage-gated sodium channel NaV1.7 inhibitors for pain disorders (patent literature citing this building block) [3]. By comparison, 3,6-dichloropyridazine—while more broadly used—is predominantly applied as a general starting material for mono-substitution or symmetrical derivatization, lacking the documented multi-target scope across discrete therapeutic programs that characterizes the carbonitrile building block.

Drug discovery Pharmaceutical intermediates SCD1 inhibitors Dopamine receptor antagonists Sodium channel inhibitors

Application Scenarios for 6-Chloropyridazine-3-carbonitrile


Fragment-Based Library Design with Orthogonal Reactivity

For medicinal chemistry groups building focused pyridazine libraries, 6-chloropyridazine-3-carbonitrile enables two-directional sequential diversification: initial SNAr or cross-coupling at the 6-chloro position (using amines, alcohols, thiols, or organometallic reagents) followed by alternative functionalization at the 3-cyano position (hydrolysis to acid/amide, reduction to aminomethyl, or displacement with carbon nucleophiles for quaternary center construction). This orthogonal reactivity profile—supported by class-level evidence comparing SNAr selectivity of the target versus 3,6-dichloropyridazine [1] and literature precedent for cyanide as a leaving group in azine systems [2]—reduces the number of synthetic steps required to access three-dimensional chemical space compared to using separate mono-functional building blocks in parallel. Procurement of ultra-high purity grades (≥99.7%) ensures reproducible library chemistry without confounding impurity-driven side reactions.

Late-Stage Intermediate for SCD1 and D2 Candidates

The documented use of this building block in the synthesis of spiropiperidine-based SCD1 inhibitors for metabolic disease [3] and fast-dissociating dopamine D2 receptor antagonists for schizophrenia [4] validates its applicability in GLP and early GMP synthesis campaigns. The moderate logP (1.00) and low CYP2D6 inhibition (IC50 = 50 µM) [5] suggest that the building block itself poses minimal metabolic liability risk, while its defined melting point (85–88 °C) supports identity release testing in quality-controlled environments. Process chemists should note the computed aqueous solubility of 12.0 mg/mL, which informs solvent selection for large-scale coupling reactions.

Physicochemical Benchmark for Scaffold Evaluation

The balanced physicochemical profile—logP of 1.00 (intermediate between dichloropyridazine at 1.78 and carboxylic acid analog at 0.83–0.88) and TPSA of 49.6 Ų —makes this compound an ideal reference scaffold for computational chemists performing matched molecular pair analysis (MMPA) or Free-Wilson scoring of nitrile vs. carboxylic acid vs. amide substituent contributions to potency, selectivity, and ADME properties. PASS prediction data (chloride peroxidase inhibitor 0.620, protein kinase inhibitor 0.584, antimycobacterial 0.577) [6] provide a baseline activity fingerprint against which elaborated derivatives can be compared, enabling quantitative assessment of scaffold optimization efficiency.

Molecular Orientation Studies for Quantum Control

6-Chloropyridazine-3-carbonitrile has been employed as a prototypical non-symmetric molecule in quantum optimal control experiments for mixed-field molecular orientation [7]. The permanent dipole moment arising from the asymmetric chloro and cyano substitution pattern enables one-dimensional and three-dimensional orientation using combined linearly or elliptically polarized laser fields and tilted DC electric fields. This application, while niche, underscores a differentiation dimension not available from symmetric pyridazine analogs such as 3,6-dichloropyridazine, and may inform procurement for physical chemistry and chemical physics research groups.

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